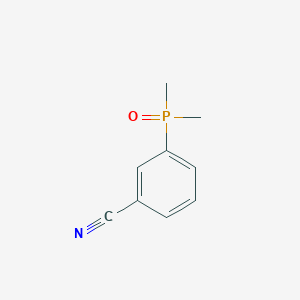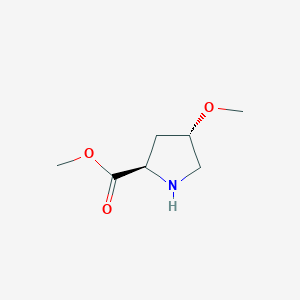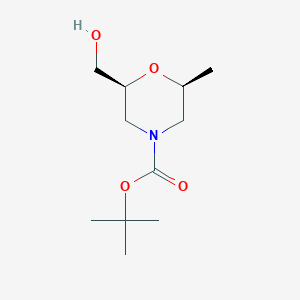
3-(Dimethylphosphoryl)benzonitrile
Vue d'ensemble
Description
3-(Dimethylphosphoryl)benzonitrile is a useful research compound. Its molecular formula is C9H10NOP and its molecular weight is 179.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylphosphoryl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylphosphoryl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Charge-Transfer Dynamics
4-(Dimethylamino)benzonitrile (DMABN) has been extensively studied for its photoinduced charge-transfer (CT) properties. Research using ultraviolet femtosecond stimulated Raman spectroscopy (FSRS) has probed the ultrafast intramolecular CT process of DMABN, revealing detailed dynamics of the CT state (Rhinehart, Challa, & McCamant, 2012).
Solvent Interactions and Molecular Structure
Studies on benzonitrile derivatives, including the impact of substituents on molecular structure, provide insights into solvent interactions and electronic properties. For instance, research on the benzonitrile adduct of copper(II) trichloroacetate explored the copper(II)–benzonitrile bond through X-ray crystallography and IR spectroscopy (Nakashima, Mikuriya, & Muto, 1985).
Application in Solar Cells
Benzonitrile-based electrolytes have shown potential in enhancing the performance of Dye Sensitized Solar Cells (DSSCs). Studies have demonstrated that benzonitrile as an electrolyte solvent can ensure long-term stability and efficiency in solar cells (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
Catalysis and Organic Synthesis
Benzonitrile derivatives are also used in organic synthesis and catalysis. For example, reaction studies involving 1,3-dienes with bis(benzonitrile)palladium dichloride highlight the role of benzonitrile in complex organic reactions (Åkermark, Bäckvall, Löwenborg, & Zetterberg, 1979).
Environmental Biodegradation
Fusarium solani, a fungus capable of utilizing benzonitrile as a carbon and nitrogen source, has been studied for its role in the biodegradation of aromatic nitriles. This research is significant for understanding the environmental breakdown of nitrilic compounds (Harper, 1977).
Fluorescence and Photophysics
Investigations into the fluorescence properties of benzonitrile derivatives, such as dual fluorescence and charge-transfer states, provide valuable insights into photophysical processes. These studies have implications for the development of fluorescent materials and sensors (Rotkiewicz, Grellmann, & Grabowski, 1973).
Propriétés
IUPAC Name |
3-dimethylphosphorylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCFDRBMPXZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylphosphoryl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methyl-lambda6-sulfanone](/img/structure/B8100677.png)



![tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate](/img/structure/B8100713.png)
![tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8100714.png)

![2-Boc-2-azabicyclo[2.2.2]octane-1-methanol](/img/structure/B8100728.png)

